Home > Products > Screening Compounds P32535 > (+)-Rosiglitazone
(+)-Rosiglitazone - 163860-16-0

(+)-Rosiglitazone

Catalog Number: EVT-1583249
CAS Number: 163860-16-0
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+)-rosiglitazone is a rosiglitazone. It is an enantiomer of a (-)-rosiglitazone.
Source

Rosiglitazone was first synthesized and introduced by GlaxoSmithKline under the brand name Avandia. Its development was part of a broader effort to create medications that enhance insulin sensitivity. The compound is derived from thiazolidinedione, a class of compounds known for their ability to modulate glucose metabolism.

Classification

Chemically, (+)-Rosiglitazone is classified as a thiazolidinedione and is characterized by its unique molecular structure that includes a thiazolidine ring. It is categorized as an antidiabetic agent and is often discussed in the context of metabolic syndrome and obesity-related complications.

Synthesis Analysis

Methods

The synthesis of (+)-Rosiglitazone involves several key steps, typically starting from commercially available precursors. A notable method includes the coupling reaction of 2-(N-methyl-N-(2-pyridyl) amino)ethanol with 4-fluorobenzaldehyde, which can be performed in dimethylformamide with sodium hydride as a base. This reaction has been optimized to yield high purity products, achieving yields as high as 88% under specific conditions .

Technical Details

The synthesis can be summarized in the following steps:

  1. Coupling Reaction: The initial step involves the formation of an intermediate through the reaction of 2-(N-methyl-N-(2-pyridyl) amino)ethanol with 4-fluorobenzaldehyde.
  2. Formation of Thiazolidinedione: The intermediate undergoes cyclization to form the thiazolidinedione structure.
  3. Salt Formation: Finally, rosiglitazone can be converted to its maleate salt form, enhancing its solubility and stability for pharmaceutical applications .
Molecular Structure Analysis

Structure

The molecular formula of (+)-Rosiglitazone is C17H17N3O3S, and its structure features a thiazolidine ring connected to a benzyl group with various substituents that enhance its biological activity.

Data

  • Molecular Weight: 345.40 g/mol
  • Melting Point: Approximately 100-102 °C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Chemical Reactions Analysis

Reactions

(+)-Rosiglitazone can undergo various chemical reactions typical of thiazolidinediones, including:

  1. Hydrogenation: The reduction of benzylidene intermediates to yield rosiglitazone can be performed using palladium on charcoal as a catalyst under hydrogen atmosphere.
  2. Reactivity with Electrophiles: The thiazolidine ring can react with electrophiles, leading to modifications that may alter pharmacological properties.

Technical Details

The hydrogenation process typically involves the use of 20-30% palladium on charcoal at elevated pressures (5-6 atm) and temperatures (around 70 °C), achieving high yields while minimizing by-products .

Mechanism of Action

Process

(+)-Rosiglitazone exerts its effects primarily through activation of peroxisome proliferator-activated receptor gamma, which regulates genes involved in glucose and lipid metabolism. This activation leads to:

  • Increased insulin sensitivity in peripheral tissues.
  • Enhanced uptake of glucose by adipocytes.
  • Modulation of fatty acid storage and glucose metabolism.

Data

Clinical studies have demonstrated that treatment with rosiglitazone significantly improves glycemic control in patients with type 2 diabetes, evidenced by reductions in HbA1c levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under recommended storage conditions; sensitive to moisture.

Chemical Properties

  • pH: Typically neutral when dissolved in water.
  • Partition Coefficient (Log P): Indicates moderate lipophilicity, influencing absorption and distribution.

Relevant analyses have shown that impurities in pharmaceutical formulations are minimal (below 0.1%), ensuring high purity necessary for clinical efficacy .

Applications

Scientific Uses

(+)-Rosiglitazone has been extensively studied not only for its antidiabetic properties but also for potential roles in:

  • Cardiovascular health: Investigations into its effects on heart failure and cardiovascular risk factors.
  • Metabolic syndrome management: Research into its efficacy in treating obesity-related metabolic disorders.
  • Cancer research: Some studies have explored its potential anti-cancer properties due to its effects on cellular metabolism.
Introduction to (+)-Rosiglitazone in Contemporary Pharmacological Research

Historical Development and Pharmacological Significance of Thiazolidinediones

Thiazolidinediones (TZDs) emerged in the 1980s as insulin-sensitizing agents targeting peroxisome proliferator-activated receptors (PPARs). Troglitazone, the first FDA-approved TZD (1996), was withdrawn due to hepatotoxicity, creating an urgent need for safer alternatives [1] [4]. Rosiglitazone (BRL49653), patented in 1987 and approved in 1999, represented a breakthrough with 30-fold higher binding affinity for PPARγ than pioglitazone [1] [5]. Its (±)-enantiomeric mixture was initially used therapeutically, though stereospecific studies later identified the (+)-enantiomer as the biologically active form. The drug’s mechanism diverged from insulin secretagogues (e.g., sulfonylureas) by enhancing peripheral glucose uptake via PPARγ activation in adipose tissue [1] [3]. Despite robust HbA1c reduction (1–2%), cardiovascular safety concerns led to stringent FDA restrictions in 2011 and European market suspension in 2010 [4] [9]. The RECORD trial (2009) and subsequent re-evaluations partially rehabilitated its status, but its decline underscored the need for PPARγ agonists with improved safety profiles [4] [9].

Table 1: Key Milestones in Thiazolidinedione Development

YearEventSignificance
1987Rosiglitazone patentedStructural optimization of TZD core
1996Troglitazone FDA-approved/withdrawnFirst PPARγ agonist; withdrawn for hepatotoxicity
1999Rosiglitazone FDA-approvedLaunched as potent insulin sensitizer (Avandia®)
2007Nissen meta-analysis publishedAssociated rosiglitazone with ↑ myocardial infarction risk
2013FDA restrictions liftedBased on re-evaluated clinical trial data

(+)-Rosiglitazone as a PPARγ Agonist: Structural and Functional Specificities

(+)-Rosiglitazone’s bioactivity stems from its stereoselective interaction with the PPARγ ligand-binding domain (LBD). The compound exhibits a Kd of 40 nM and EC50 of 60 nM for PPARγ, with negligible activity at PPARα/δ subtypes even at 30 μM [7]. X-ray crystallography reveals that the thiazolidinedione head anchors to helix H3 via Tyr473, Ser289, and His323, while the pyridyl-N-methyl group occupies a hydrophobic cleft near helix H7 [8] [10]. This binding stabilizes the AF-2 helix (activation function-2), facilitating coactivator recruitment (e.g., CBP/p300) and transcriptional activation of insulin-sensitizing genes like GLUT4 and CAP [1] [5].

Distinct from full agonists like troglitazone, (+)-rosiglitazone modulates PPARγ phosphorylation. It inhibits cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation at Ser273—a site linked to insulin resistance—without triggering extensive adipogenesis [10]. In 3T3-L1 adipocytes, it enhances glucose uptake (EC50 ~0.12–1.72 μM) but shows reduced adipogenic potential compared to (±)-rosiglitazone [7] [10]. This partial agonism is attributed to weaker coactivator binding (e.g., weaker TIF2 recruitment than rosiglitazone) and unique coregulator signatures [10].

Table 2: Structural and Functional Attributes of (+)-Rosiglitazone

AttributeCharacteristicFunctional Implication
Stereochemistry(+)-EnantiomerSelective PPARγ activation
PPARγ BindingKd: 40 nM; EC50: 60 nMHigh-affinity stabilization of LBD
Key Binding ResiduesTyr473, Ser289, His323Critical for H-bond network with TZD head
CDK5 InhibitionBlocks Ser273 phosphorylationImproves insulin sensitivity sans adipogenesis
Adipogenesis InductionLower than (±)-rosiglitazoneReduced lipid accumulation in vitro

Rationale for Investigating (+)-Rosiglitazone Beyond Glycemic Control

Emerging evidence positions (+)-rosiglitazone as a pleiotropic modulator of inflammation, atherosclerosis, and cellular metabolism. In rodent models of acute inflammation (carrageenan-induced paw edema/pleurisy), it suppressed NF-κB signaling, reducing:

  • Nitrotyrosine formation (↓85%)
  • COX-2 and iNOS expression (↓70%)
  • ICAM-1/P-selectin-mediated leukocyte infiltration [2]

These effects were abolished by the PPARγ antagonist BADGE, confirming receptor dependence [2]. Clinically, rosiglitazone lowered lipoprotein(a) by 6.7% (P<0.05) and C-reactive protein (CRP) by 24% (P<0.05) in hypertensive diabetics, indicating atheroprotection [6]. Its vascular benefits include:

  • ↓ Intimal-medial thickness via suppression of AT1R and thromboxane synthase [1]
  • ↑ LDL particle cholesterol content (improved lipid quality) [6]
  • Activation of reverse cholesterol transport pathways [3]

Moreover, (+)-rosiglitazone preserves bone metabolism—a limitation of many TZDs. It minimally inhibits osteoblastogenesis compared to (±)-rosiglitazone, as evidenced by reduced suppression of Runx2 and osteocalcin in mesenchymal stem cells [10]. This divergent profile highlights its potential for repurposing in inflammatory and metabolic disorders beyond diabetes.

Table 3: Non-Glycemic Effects of (+)-Rosiglitazone in Experimental Models

Effect CategoryKey FindingsMolecular Mechanism
Anti-Inflammatory↓ Pleural exudate volume, ↓ neutrophil influxPPARγ-dependent inhibition of NF-κB/STAT signaling
Vascular Protection↓ Carotid intimal thickness, ↑ LDL apoB ratioSuppression of AT1R, TXS, and TXR expression
Lipid Modulation↓ Lp(a), ↓ CRP, ↑ HDL functionalityTranscriptional regulation of APOA1/ABCG1
Bone MetabolismMinimal inhibition of osteoblast differentiationAttenuated repression of Runx2/osteocalcin genes

Properties

CAS Number

163860-16-0

Product Name

(+)-Rosiglitazone

IUPAC Name

(5R)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m1/s1

InChI Key

YASAKCUCGLMORW-OAHLLOKOSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H]2C(=O)NC(=O)S2)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.